molecular formula C15H24N8O2S B11669008 2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide

2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Cat. No.: B11669008
M. Wt: 380.5 g/mol
InChI Key: OKUIGRQBEPJUEJ-UHFFFAOYSA-N
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Description

1-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(PROP-2-EN-1-YL)THIOUREA is a complex organic compound featuring a triazine ring substituted with morpholine groups and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(PROP-2-EN-1-YL)THIOUREA typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of cyanuric chloride with morpholine under controlled conditions.

    Introduction of the Thiourea Moiety: The thiourea group is introduced by reacting the triazine intermediate with allyl isothiocyanate in the presence of a suitable base, such as triethylamine, to facilitate the nucleophilic addition.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(PROP-2-EN-1-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated products.

    Substitution: The morpholine groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Hydrogenated triazine derivatives.

    Substitution Products: Various substituted triazine-thiourea derivatives.

Scientific Research Applications

1-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(PROP-2-EN-1-YL)THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(PROP-2-EN-1-YL)THIOUREA involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.

Comparison with Similar Compounds

    1,3,5-Triazine Derivatives: Compounds with similar triazine cores but different substituents.

    Thiourea Derivatives: Compounds with thiourea moieties but different aromatic or aliphatic groups.

Uniqueness: 1-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(PROP-2-EN-1-YL)THIOUREA is unique due to its combination of a triazine ring with morpholine and thiourea groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H24N8O2S

Molecular Weight

380.5 g/mol

IUPAC Name

1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C15H24N8O2S/c1-2-3-16-15(26)21-20-12-17-13(22-4-8-24-9-5-22)19-14(18-12)23-6-10-25-11-7-23/h2H,1,3-11H2,(H2,16,21,26)(H,17,18,19,20)

InChI Key

OKUIGRQBEPJUEJ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NNC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3

Origin of Product

United States

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